(3-Fluorobenzyl)boronic acid

Boronic acid acidity Lewis acidity fluorine substituent effects

Select (3-fluorobenzyl)boronic acid (CAS 238765-10-1) to leverage meta-fluorination for a moderate Lewis acidity (pKa ~7.50) that balances reactivity with hydrolytic stability in Suzuki-Miyaura couplings. Its benzylic spacer and meta-F pattern avoid the hydrodeboronation risks seen with ortho-fluorinated analogs, ensuring reliable, chemoselective construction of 3-fluorophenyl diarylmethane pharmacophores. Insist on this regioisomer—non-fluorinated or ortho-substituted boronic acids cannot replicate its precise electronic profile.

Molecular Formula C7H8BFO2
Molecular Weight 153.95 g/mol
CAS No. 238765-10-1
Cat. No. B1439148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Fluorobenzyl)boronic acid
CAS238765-10-1
Molecular FormulaC7H8BFO2
Molecular Weight153.95 g/mol
Structural Identifiers
SMILESB(CC1=CC(=CC=C1)F)(O)O
InChIInChI=1S/C7H8BFO2/c9-7-3-1-2-6(4-7)5-8(10)11/h1-4,10-11H,5H2
InChIKeyWKNVBMVZEYNEHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Fluorobenzyl)boronic Acid (CAS 238765-10-1) — Procurement-Grade Organoboron Building Block for Suzuki-Miyaura Cross-Coupling


(3-Fluorobenzyl)boronic acid (CAS 238765-10-1) is a monofluorinated benzylboronic acid that serves as a specialized organoboron nucleophile in palladium- and nickel-catalyzed cross-coupling chemistry [1]. As a member of the fluorinated arylboronic acid family, this compound possesses both a benzylic methylene spacer and a meta-fluorine substituent on the aromatic ring, a structural combination that differentiates it from simple phenylboronic acids and non-fluorinated benzylboronic acids [2]. The fluorine atom modulates the electronic properties of the aryl ring through its -I inductive effect, influencing both the Lewis acidity at the boron center and the overall reactivity profile in transition-metal-catalyzed transformations [3].

Why Generic Substitution Fails: (3-Fluorobenzyl)boronic Acid vs. Non-Fluorinated and Ortho/para-Fluorinated Analogs


Generic substitution among benzylboronic acid derivatives is chemically unsound because the position and presence of fluorine substituents directly alter three critical performance parameters: Lewis acidity (pKa), hydrolytic stability, and Suzuki coupling reactivity [1]. Meta-fluorination in (3-fluorobenzyl)boronic acid provides a moderate pKa shift of approximately 1.3 log units relative to phenylboronic acid, which is substantially less aggressive than ortho-fluorinated analogs that suffer from accelerated hydrodeboronation [2]. Furthermore, benzylic boronic acids exhibit reactivity profiles distinct from simple arylboronic acids in cross-coupling, as demonstrated by substrate-switchable conditions where benzyl halides and benzyl esters respond divergently to the same catalytic system [3]. Procuring a non-fluorinated benzylboronic acid or a regioisomeric fluorinated analog will not replicate the precise electronic balance and stability profile required for reactions where moderate Lewis acidity and resistance to premature decomposition are essential [4].

(3-Fluorobenzyl)boronic Acid — Quantitative Differentiation Evidence vs. Comparators


Meta-Fluorination Provides 1.3-Log-Unit pKa Shift Relative to Unsubstituted Phenylboronic Acid

The introduction of a fluorine atom at the meta position of phenylboronic acid reduces the pKa from approximately 8.83 (phenylboronic acid) to approximately 7.50 (3-fluorophenylboronic acid), a decrease of 1.33 log units . This enhanced Lewis acidity is attributed to the -I inductive effect of the fluorine substituent withdrawing electron density from the aromatic ring and the boron center . The magnitude of this pKa shift is position-dependent: ortho-fluorination produces a stronger effect but concurrently accelerates hydrolytic decomposition, whereas meta-fluorination achieves a favorable balance of enhanced acidity without the pronounced instability associated with ortho substitution [1].

Boronic acid acidity Lewis acidity fluorine substituent effects

Meta-Substituted Fluorophenylboronic Acids Exhibit Superior Hydrolytic Stability vs. Ortho-Fluorinated and Polyfluorinated Analogs

Among the monofluorinated phenylboronic acid isomers, the meta-fluorinated derivative demonstrates substantially greater hydrolytic stability than its ortho-fluorinated counterpart [1]. Systematic spectrophotometric and potentiometric studies across all fluoro-substituted phenylboronic acid isomers (F1–F5) established that compounds with two fluorine atoms at ortho positions exhibit the lowest stability, with decomposition rates that do not simply correlate with pKa values [2]. Meta-substitution avoids the steric and electronic factors that accelerate the hydrodeboronation pathway prevalent in ortho-fluorinated systems [3]. By extension to (3-fluorobenzyl)boronic acid, the benzylic methylene spacer insulates the boron center from direct ortho-fluorine proximity, further contributing to enhanced stability relative to ortho-fluorobenzyl analogs .

Hydrolytic stability protodeboronation fluorine substitution pattern

Benzylic Boronic Acids Exhibit Substrate-Switchable Reactivity Distinct from Simple Arylboronic Acids

Benzylboronic acids display fundamentally different reactivity profiles compared to arylboronic acids in Suzuki-Miyaura cross-coupling [1]. In a systematic study of substrate-switchable coupling conditions, benzyl esters (carbonates, acetates) reacted efficiently with arylboronic acids to yield diarylmethanes, whereas benzyl halides did not react under identical conditions [2]. Conversely, under halide-optimized conditions (where water played a critical role), benzyl bromides and chlorides furnished diarylmethanes while benzyl esters remained unreactive [3]. This orthogonal reactivity demonstrates that (3-fluorobenzyl)boronic acid—containing a benzylic boronic acid moiety rather than a directly aryl-bound boron—participates in coupling manifolds that are inaccessible to conventional arylboronic acids [4].

Suzuki-Miyaura coupling benzyl halides diarylmethane synthesis

Monofluorinated Boronic Acids Avoid the Severe Reactivity Penalty Observed with Highly Fluorinated Analogs in Suzuki Coupling

Highly fluorinated boronic acids are documented to exhibit poor nucleophilicity in Suzuki-Miyaura cross-coupling reactions, a phenomenon systematically characterized under microwave-accelerated conditions with aryl chlorides [1]. The study explicitly notes that 'heavily fluorinated boronic acids are such poor nucleophiles in this chemistry' [2]. While polyfluorinated arylboronic acids suffer from diminished transmetalation efficiency due to excessive electron withdrawal, monofluorinated derivatives such as (3-fluorobenzyl)boronic acid retain sufficient electron density at boron to participate effectively in catalytic cycles [3]. This places monofluorinated compounds in an optimal reactivity window: enhanced Lewis acidity relative to non-fluorinated analogs without the severe reactivity suppression observed in perfluorinated or highly fluorinated systems [4].

Suzuki coupling reactivity fluorinated boronic acids microwave-accelerated coupling

High-Value Application Scenarios for (3-Fluorobenzyl)boronic Acid in Pharmaceutical and Agrochemical Synthesis


Diarylmethane Core Construction in Fluorinated Drug Candidate Synthesis

(3-Fluorobenzyl)boronic acid is optimally deployed in the synthesis of 3-fluorophenyl-substituted diarylmethane pharmacophores via Suzuki-Miyaura cross-coupling with aryl halides or pseudohalides [1]. The meta-fluorine substituent confers metabolic stability to the resulting biaryl or diarylmethane framework—a well-established advantage of aryl fluorine incorporation in medicinal chemistry [2]. The benzylic nature of the boronic acid enables selective coupling under conditions orthogonal to aryl halide reactivity, allowing chemists to design convergent synthetic routes that differentiate between benzylic and aryl coupling partners .

Controlled Release and Glucose-Responsive Biomaterial Functionalization

The moderate Lewis acidity conferred by meta-fluorination (pKa ~7.50) positions (3-fluorobenzyl)boronic acid derivatives as viable components in dynamic covalent systems for saccharide recognition and controlled release applications [1]. Fluorophenylboronic acid-substituted chitosan has been demonstrated to form reversible bonds with sugars, enabling glucose-responsive insulin delivery systems [2]. The meta-fluorination pattern provides enhanced acidity for saccharide binding at physiological pH while avoiding the hydrolytic instability that would compromise ortho-fluorinated or difluorinated alternatives during formulation and storage .

Fluorinated Building Block for Agrochemical Intermediate Synthesis

Fluorinated aryl and benzyl moieties are prevalent in modern agrochemical active ingredients due to fluorine's favorable effects on metabolic stability, lipophilicity, and target binding [1]. (3-Fluorobenzyl)boronic acid serves as a versatile entry point for introducing the 3-fluorophenylmethyl subunit into herbicidal, fungicidal, or insecticidal candidate structures via Suzuki-Miyaura coupling [2]. The compound's stability under ambient storage conditions (room temperature, cool and dark place recommended) facilitates inventory management in agrochemical research laboratories and pilot-scale synthesis operations.

Methodology Development for Benzylic Boronic Acid Cross-Coupling

Academic and industrial process chemistry laboratories developing improved Suzuki-Miyaura protocols for benzylic substrates benefit from (3-fluorobenzyl)boronic acid as a model substrate [1]. The meta-fluorine substituent provides a convenient spectroscopic handle (¹⁹F NMR) for reaction monitoring and mechanistic studies without introducing the extreme reactivity anomalies associated with ortho-fluorinated or polyfluorinated boronic acids [2]. The substrate-switchable reactivity documented for benzylboronic acid derivatives makes this compound particularly valuable for training machine-learning models for reaction condition prediction and for validating new catalyst systems designed for chemoselective benzylic couplings .

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